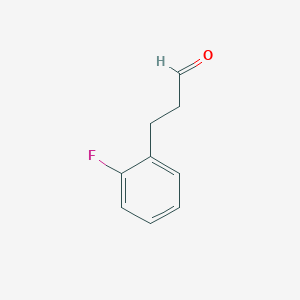![molecular formula C14H15ClN4O2S B063604 [(2-Anilino-4-chlorobenzoyl)amino]thiourea CAS No. 195370-32-2](/img/structure/B63604.png)
[(2-Anilino-4-chlorobenzoyl)amino]thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Anilino-4-chlorobenzoyl)amino]thiourea is a chemical compound that has been extensively studied for its potential applications in scientific research. Also known as ACTU, it is a thiourea derivative that has been synthesized using various methods, including the reaction of 2-anilino-4-chlorobenzoyl chloride with thiourea. In
科学的研究の応用
ACTU has been extensively studied for its potential applications in scientific research. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
作用機序
The mechanism of action of ACTU is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation.
Biochemical and Physiological Effects:
ACTU has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. Additionally, it has been shown to protect against neuronal damage in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using ACTU in lab experiments is its broad range of potential applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral properties, making it a versatile compound for studying various cellular processes. However, one limitation of using ACTU is its potential toxicity. It has been shown to be toxic to some cells at high concentrations, and caution should be taken when using it in lab experiments.
将来の方向性
There are many future directions for research on ACTU. One area of interest is its potential use in the treatment of neurodegenerative diseases. It has been shown to protect against neuronal damage in animal models of these diseases, and further research could explore its potential as a therapeutic agent. Additionally, further research could explore its potential use in the treatment of viral infections, as it has been shown to have anti-viral properties.
合成法
ACTU can be synthesized using various methods, including the reaction of 2-anilino-4-chlorobenzoyl chloride with thiourea. This method involves the reaction of the two compounds in a solvent, such as ethanol or methanol, at a specific temperature and pressure. The resulting product is a white or yellow crystalline solid that is soluble in organic solvents.
特性
CAS番号 |
195370-32-2 |
|---|---|
製品名 |
[(2-Anilino-4-chlorobenzoyl)amino]thiourea |
分子式 |
C14H15ClN4O2S |
分子量 |
320.8 g/mol |
IUPAC名 |
[(2-anilino-4-chlorobenzoyl)amino]thiourea |
InChI |
InChI=1S/C14H13ClN4OS/c15-9-6-7-11(13(20)18-19-14(16)21)12(8-9)17-10-4-2-1-3-5-10/h1-8,17H,(H,18,20)(H3,16,19,21) |
InChIキー |
CRDZEMKYSXSZPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
正規SMILES |
C1=CC=C(C=C1)NC2=C(C=CC(=C2)Cl)C(=O)NNC(=S)N |
同義語 |
Benzoic acid, 4-chloro-2-(phenylamino)-, 2-(aminothioxomethyl)hydrazid e |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




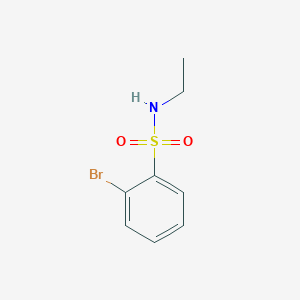
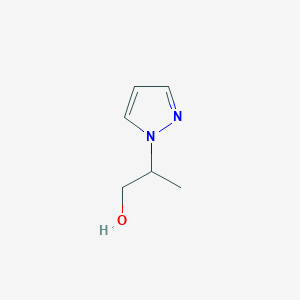
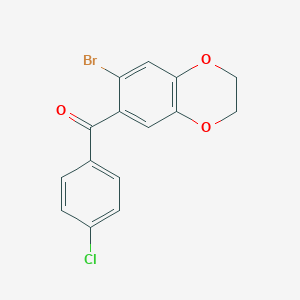
![(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoic acid](/img/structure/B63528.png)

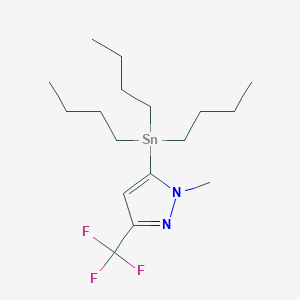
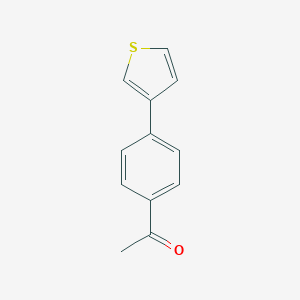
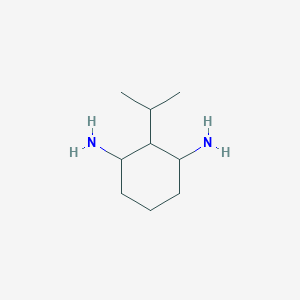


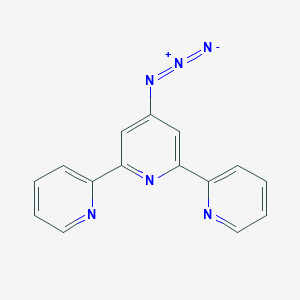
![(1R,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]decan-10-one](/img/structure/B63551.png)
